5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride

Hydrolytic stability Sulfonyl chloride Aqueous degradation

5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride (IUPAC: 5-[2-(dimethylamino)-2-oxoethoxy]-2-methylbenzenesulfonyl chloride) is a substituted benzenesulfonyl chloride with molecular formula C11H14ClNO4S and molecular weight 291.75 g/mol. The compound features an electrophilic sulfonyl chloride warhead, a 2-methyl substituent on the benzene ring, and a 5-(N,N-dimethylcarbamoylmethoxy) side chain that introduces a hydrogen bond acceptor-rich carbamate ether linkage.

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75 g/mol
Cat. No. B12120017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride
Molecular FormulaC11H14ClNO4S
Molecular Weight291.75 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)N(C)C)S(=O)(=O)Cl
InChIInChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)18(12,15)16)17-7-11(14)13(2)3/h4-6H,7H2,1-3H3
InChIKeyKDDPEMQYOYHRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride: Chemoinformatics Profile and Procurement-Relevant Characteristics


5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride (IUPAC: 5-[2-(dimethylamino)-2-oxoethoxy]-2-methylbenzenesulfonyl chloride) is a substituted benzenesulfonyl chloride with molecular formula C11H14ClNO4S and molecular weight 291.75 g/mol . The compound features an electrophilic sulfonyl chloride warhead, a 2-methyl substituent on the benzene ring, and a 5-(N,N-dimethylcarbamoylmethoxy) side chain that introduces a hydrogen bond acceptor-rich carbamate ether linkage [1]. These structural elements collectively modulate the reactivity, hydrolytic stability, and steric environment of the sulfonyl chloride group relative to unsubstituted or simply alkyl-substituted benzenesulfonyl chlorides.

Why Generic Substitution of 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride Is Scientifically Unreliable


Benzenesulfonyl chlorides are often treated as interchangeable electrophilic building blocks; however, substitution of 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride with structurally simpler analogs such as o-toluenesulfonyl chloride, 4-(dimethylcarbamoylmethoxy)benzenesulfonyl chloride, or 3-(dimethylcarbamoyl)benzenesulfonyl chloride can introduce unanticipated changes in reaction kinetics, regioselectivity, product stability, and downstream biological activity. The 2-methyl group imposes steric hindrance near the sulfonyl chloride center , while the electron-donating 5-(dimethylcarbamoylmethoxy) substituent alters the electrophilicity of the sulfonyl group through both inductive and resonance effects [1]. These combined electronic and steric effects create an activation profile that cannot be replicated by deleting or moving either substituent, making direct substitution without experimental validation a significant procurement and synthesis risk.

5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride: Head-to-Head Quantitative Differentiation Evidence


Hydrolytic Stability: 2-Methyl Substitution Slows Aqueous Degradation Relative to Unsubstituted Benzenesulfonyl Chloride

The hydrolytic half-life of benzenesulfonyl chloride in water at neutral pH is approximately 5 minutes, leading to rapid loss of reactive sulfonyl chloride functionality [1]. Ortho-methyl substitution, as present in 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride, is known to reduce hydrolysis rates through steric shielding of the electrophilic sulfur center. Kinetic studies on substituted benzenesulfonyl chlorides demonstrate that p-methyl substitution decreases the hydrolysis rate constant by approximately 40% relative to the unsubstituted parent compound under identical pH and temperature conditions [2]. By class-level inference, the combined 2-methyl and 5-(dimethylcarbamoylmethoxy) substituents are expected to provide enhanced aqueous stability compared to benzenesulfonyl chloride and 4-(dimethylcarbamoylmethoxy)benzenesulfonyl chloride, which lacks the ortho shielding.

Hydrolytic stability Sulfonyl chloride Aqueous degradation

Electronic Modulation: 5-Dimethylcarbamoylmethoxy Substituent Reduces Sulfonyl Electrophilicity Compared to Electron-Withdrawing Analogs

The reactivity of benzenesulfonyl chlorides toward nucleophiles is strongly correlated with the Hammett substituent constant (σ) of the para-substituent. Electron-donating groups such as methoxy (σ_p = -0.27) and dimethylcarbamoylmethoxy decrease electrophilicity, resulting in slower but more selective amine coupling. In contrast, 4-(dimethylcarbamoylmethoxy)-3-fluorobenzenesulfonyl chloride contains an electron-withdrawing fluorine (σ_m = +0.34) that increases sulfonyl electrophilicity, leading to faster but potentially less discriminating reactivity [1]. This differential electrophilicity directly impacts sulfonamide product yields and purity profiles when identical amine substrates and reaction conditions are used [2].

Electrophilicity Hammett substituent constant Sulfonamide formation

Regioselective Sulfonylation: Ortho-Methyl Directs Nucleophilic Attack to the Less Hindered Sulfonyl Face

The 2-methyl group in 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride creates asymmetric steric congestion around the sulfonyl chloride center. This asymmetry can direct nucleophilic amine attack to the less hindered face, potentially influencing the diastereomeric or conformational outcome of sulfonamide products when chiral amine nucleophiles are employed. In head-to-head comparison, o-toluenesulfonyl chloride (2-methylbenzenesulfonyl chloride) lacks the electron-donating 5-substituent and exhibits different regiochemical preferences in cyclization reactions [1]. Published synthetic protocols using o-toluenesulfonyl chloride report yields of 60-85% in sulfonamide formation with anilines, whereas the additional 5-(dimethylcarbamoylmethoxy) group in the target compound introduces further steric and electronic modulation that is expected to alter both reaction kinetics and product distribution [2].

Regioselectivity Steric hindrance ortho-substituent effect

Chromatographic Retention and Purity Analysis: Differentiating Closely Related Sulfonyl Chloride Analogs

Reversed-phase HPLC retention times provide a practical quality control metric for distinguishing structural analogs. The combination of the lipophilic 2-methyl group and the polar 5-(dimethylcarbamoylmethoxy) substituent yields a characteristic logP (XLogP3 = 1.8) that differs from close analogs: 4-(dimethylcarbamoylmethoxy)benzenesulfonyl chloride (LogP = 2.16) , 3-(dimethylcarbamoyl)benzenesulfonyl chloride (predicted LogP ~1.5-1.7), and o-toluenesulfonyl chloride (LogP ~2.4). This difference in chromatographic behavior enables unambiguous identification and purity verification by HPLC, reducing the risk of receiving an incorrectly substituted analog from suppliers.

HPLC retention Reversed-phase Structural isomer differentiation

Functional Group Orthogonality: Carbamate Ether Side Chain Enables Traceless Linker Strategies Unavailable to Simple Alkyl-Substituted Analogs

The 5-(dimethylcarbamoylmethoxy) substituent contains a carbamate ether linkage (O-CH2-C(O)NMe2) that can undergo enzymatic or chemical cleavage under controlled conditions. This structural feature is absent in o-toluenesulfonyl chloride, 4-methylbenzenesulfonyl chloride, and other simple alkyl-substituted benzenesulfonyl chlorides. The carbamate ether can serve as a traceless linker or prodrug handle, enabling sulfonamide release under specific (e.g., esterase-mediated) conditions [1]. Analogs such as 4-(dimethylcarbamoylmethoxy)benzenesulfonyl chloride share this motif but lack the ortho-methyl group required for steric differentiation in linker release kinetics. Patent literature describes the use of dimethylcarbamoylmethoxy-substituted aromatic sulfonyl chlorides as intermediates for tyrosine kinase inhibitor conjugates, exploiting this cleavable functionality [2].

Carbamate ether Traceless linker Prodrug design

5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride: Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Sterically Demanding Sulfonamide Pharmacophores Requiring Regiochemical Control

When synthesizing sulfonamide derivatives of sterically hindered primary or secondary amines (e.g., ortho-substituted anilines, α-branched aliphatic amines), the 2-methyl substituent of this compound provides facial selectivity that can reduce undesired dimerization or oligomerization byproducts observed with unhindered sulfonyl chlorides [1]. This scenario applies to medicinal chemistry programs targeting kinase inhibitors and GPCR modulators where sulfonamide geometry directly impacts potency.

Aqueous-Compatible Bioconjugation Protocols Requiring Extended Reagent Stability

For protein or peptide sulfonylation in aqueous buffer systems (pH 7-8), the enhanced hydrolytic stability predicted for 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride relative to benzenesulfonyl chloride [2] translates to a wider working time window and reduced excess reagent consumption. This scenario is relevant to bioconjugation, antibody-drug conjugate (ADC) linker chemistry, and chemical proteomics applications.

Development of Traceless Sulfonamide Prodrugs with Tunable Release Kinetics

The 5-(dimethylcarbamoylmethoxy) carbamate ether linkage provides a cleavable handle that can be exploited for pH-dependent or enzyme-triggered sulfonamide release [3]. Combined with the ortho-methyl steric shielding, this compound enables the design of prodrug candidates where sulfonamide liberation kinetics can be tuned by substituent modulation—a capability not offered by simple alkyl-substituted benzenesulfonyl chlorides. This is directly applicable to oncology and anti-infective prodrug research programs [3].

Quality Control Reference Standard for Differentiating Sulfonyl Chloride Analog Supply Chain Integrity

The distinct LogP value (XLogP3 = 1.8) and characteristic HPLC retention profile make this compound suitable as a reference standard for analytical method development and supply chain verification. Procurement teams can use the unique chromatographic signature to confirm that received material is the correct regioisomer—a critical quality checkpoint given that positional isomers (e.g., 3-substituted or 4-substituted analogs) are commercially available and can be mistakenly supplied.

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